

# The Discovery and Elucidation of DNA Polymerase III: A Technical Guide

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## Abstract

Deoxyribonucleic acid (DNA) polymerase III holoenzyme is the primary replicative polymerase in prokaryotes, responsible for the high-speed, high-fidelity synthesis of the genome. Its discovery in 1970 marked a pivotal moment in molecular biology, resolving key questions about the mechanisms of DNA replication that the previously discovered DNA polymerase I could not answer. This guide provides an in-depth technical overview of the discovery, history, and foundational experimental characterization of the DNA polymerase III holoenzyme, tailored for researchers, scientists, and professionals in drug development.

## Discovery and Historical Context

The landscape of DNA replication research in the mid-20th century was dominated by the discovery of DNA polymerase I (Pol I) by Arthur Kornberg in 1956, a feat for which he was awarded the Nobel Prize in 1959.<sup>[1][2]</sup> For years, Pol I was believed to be the principal replicative enzyme. However, doubts arose due to its relatively low processivity and the discovery of an *E. coli* mutant (*polA1*) that lacked Pol I activity yet remained viable.

This set the stage for the discovery of additional polymerases. In 1970, Thomas Kornberg (son of Arthur Kornberg) and Malcolm Gefter identified DNA polymerase II (Pol II) and, in the course of Pol II's purification, detected a third, distinct polymerase activity.<sup>[3][4][5]</sup> This new enzyme, DNA polymerase III (Pol III), was found to be the true replicative polymerase. Its essential role was definitively established through studies of *E. coli* mutants with temperature-sensitive

mutations in the *dnaE* gene; these mutants showed thermosensitive DNA polymerase III activity, directly linking the *dnaE* gene product to the essential function of DNA replication.[6]

## Timeline of Early DNA Polymerase Discoveries

Arthur Kornberg discovers  
DNA Polymerase I

Thomas Kornberg and Malcolm Gefter  
discover DNA Polymerase II

Thomas Kornberg and Malcolm Gefter  
discover DNA Polymerase III

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## Foundational Experiments and Methodologies

The initial identification and characterization of DNA polymerase III were hampered by its low abundance in *E. coli* cells (estimated at about 10 molecules per cell).[7] This necessitated the development of sensitive assays and multi-step purification protocols.

## Experimental Workflow for Pol III Characterization

The general workflow involved preparing a cell lysate, separating components through various chromatography techniques, and assaying the resulting fractions for polymerase activity.

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## Detailed Experimental Protocols

### 2.2.1. Purification of DNA Polymerase III Holoenzyme

Early purification protocols, such as the one developed by Charles S. McHenry and Arthur Kornberg in 1977, were instrumental in isolating the holoenzyme.[8]

- Objective: To purify DNA Polymerase III holoenzyme from *E. coli* for functional and structural characterization.
- Starting Material: Large batches of *E. coli* cells (e.g., strain HMS-83).

- Methodology:
  - Cell Lysis: Cells are harvested and lysed, often using mechanical methods like a French press or enzymatic digestion with lysozyme to create a crude cell extract.[\[9\]](#)
  - Ammonium Sulfate Precipitation: The lysate is treated with a concentrated salt solution (ammonium sulfate) to precipitate proteins. The protein fraction containing Pol III activity is collected by centrifugation.[\[10\]](#)
  - Chromatography Steps: The resuspended protein fraction is subjected to a series of column chromatography steps to separate proteins based on their physical and chemical properties. This typically includes:
    - Phosphocellulose Chromatography: Separates proteins based on charge.
    - DEAE-Cellulose Chromatography: Anion-exchange chromatography.
    - Gel Filtration (e.g., Sephacryl S-300): Separates proteins by size, which was crucial in distinguishing the large holoenzyme complex from smaller polymerases like Pol I.[\[8\]](#)
  - Affinity Chromatography: Later methods incorporated columns with single-stranded DNA (ssDNA)-cellulose to specifically bind DNA-binding proteins like polymerases.
- Monitoring Purification: Throughout the process, fractions are collected and tested using a specific activity assay to track the location of the polymerase.

### 2.2.2. DNA Polymerase Activity Assay

The activity of Pol III was quantified by its ability to incorporate radiolabeled deoxynucleoside triphosphates (dNTPs) into an acid-insoluble DNA product.

- Objective: To measure the rate of DNA synthesis by the enzyme.
- Key Components:
  - Enzyme Fraction: The sample to be tested from the purification process.

- Template/Primer DNA: Early assays used nicked double-stranded DNA. More specific and efficient assays utilized primed single-stranded circular DNA from bacteriophages like G4 or M13, which better mimic the structure of a replication fork.[8]
- dNTPs: A mixture of all four dNTPs (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [<sup>3</sup>H]dTTP or [ $\alpha$ -<sup>32</sup>P]dATP).[1]
- Buffer: Contains Mg<sup>2+</sup> (an essential cofactor for polymerase activity) and ATP (required for holoenzyme function).[7]
- Methodology:
  - Reaction Setup: The enzyme fraction is incubated with the template/primer DNA, radiolabeled dNTPs, and buffer at an optimal temperature (e.g., 30-37°C).
  - Reaction Quenching: After a set time, the reaction is stopped by adding a strong acid, such as trichloroacetic acid (TCA).
  - Precipitation and Washing: The acid precipitates the newly synthesized, long-chain DNA, while unincorporated, short-chain dNTPs remain in solution. The precipitate is collected on a filter and washed to remove residual unincorporated radioactivity.
  - Quantification: The radioactivity on the filter is measured using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the polymerase activity.

### 2.2.3. Complementation Assay with dnaE Mutants

This genetic assay provided definitive proof that the purified enzyme was the product of the dnaE gene and essential for replication.[7]

- Objective: To confirm the identity of Pol III and its essential role in replication.
- Methodology:
  - Prepare a cell-free extract from a temperature-sensitive dnaE mutant strain of E. coli.
  - Heat the extract to the non-permissive temperature to inactivate the mutant Pol III enzyme, thus halting in vitro DNA replication.

- Add a fraction from the purification process to the inactivated extract.
- If the fraction contains functional DNA Polymerase III, it will "complement" the defective extract and restore DNA synthesis, which is measured via the incorporation of radiolabeled dNTPs.

## The Holoenzyme: Subunit Composition and Function

Through meticulous purification and reconstitution experiments, the DNA Polymerase III holoenzyme was revealed to be a complex, multi-subunit machine.<sup>[11][12]</sup> It consists of at least 10 different types of polypeptide chains that assemble into distinct subcomplexes.<sup>[11][13]</sup>

## Logical Structure of the DNA Pol III Holoenzyme

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## Subunit Identification and Properties

The individual subunits were identified through SDS-polyacrylamide gel electrophoresis of purified fractions and their functions were elucidated through genetic studies and in vitro reconstitution experiments.<sup>[8]</sup> For instance, the *dnaQ* gene was found to encode the  $\epsilon$  subunit, and mutants showed a lack of 3' → 5' exonuclease activity, identifying it as the proofreading component.<sup>[8]</sup>

Subcomplex	Subunit	Gene	Mass (kDa)	Function
Core Polymerase	$\alpha$ (alpha)	dnaE (polC)	129.9	5' $\rightarrow$ 3' DNA polymerase activity. <a href="#">[8]</a> <a href="#">[13]</a>
$\epsilon$ (epsilon)	dnaQ	27.1	3' $\rightarrow$ 5' exonuclease proofreading activity. <a href="#">[8]</a> <a href="#">[13]</a>	
$\theta$ (theta)	holE	8.8	Stimulates $\epsilon$ subunit's proofreading. <a href="#">[13]</a>	
Sliding Clamp	$\beta$ (beta)	dnaN	40.6 (x2)	Forms a ring that encircles DNA, conferring high processivity. <a href="#">[13]</a> <a href="#">[14]</a>
Clamp Loader	$\tau$ (tau)	dnaX	71.1 (x2)	Dimerizes the core enzymes, contacts helicase. <a href="#">[13]</a>
( $\gamma$ complex)	$\gamma$ (gamma)	dnaX	47.5	Binds ATP; central to clamp loading. <a href="#">[13]</a>
$\delta$ (delta)	holA	38.7	Opens the $\beta$ clamp. <a href="#">[13]</a>	
$\delta'$ (delta prime)	holB	36.9	Binds to $\delta$ and $\gamma$ . <a href="#">[13]</a>	
$\chi$ (chi)	holC	16.6	Binds to single-strand binding protein (SSB). <a href="#">[13]</a> <a href="#">[15]</a>	

$\psi$  (psi)

hoID

15.2

Interacts with  $\chi$   
and  $\gamma$ .[\[13\]](#)

Note: The dnaX gene produces both  $\tau$  and  $\gamma$  subunits through a translational frameshift mechanism.

## Quantitative Properties of DNA Polymerase III

Key characteristics that distinguish Pol III as the primary replicative polymerase are its exceptional speed and accuracy.

### Processivity

Processivity refers to the number of nucleotides incorporated per DNA binding event.[\[4\]](#) The  $\beta$ -clamp is crucial for the holoenzyme's high processivity.

Enzyme Form	Processivity (nucleotides/binding event)
Pol III Core ( $\alpha$ , $\epsilon$ , $\theta$ )	~10-20 <a href="#">[16]</a>
Pol III Holoenzyme (with $\beta$ -clamp)	> 500,000 <a href="#">[16]</a>

### Fidelity and Error Correction

DNA replication must be incredibly accurate to maintain genome integrity. Pol III achieves this through two main mechanisms: base selection and proofreading.

Fidelity Mechanism	Error Rate (errors/base incorporated)	Fidelity Improvement
Base Selection (by $\alpha$ subunit)	1 in $10^4$ to $10^5$ <a href="#">[17]</a> <a href="#">[18]</a>	-
Proofreading (by $\epsilon$ subunit)	1 in $10^2$ to $10^3$ <a href="#">[18]</a>	100x to 1,000x
Overall Fidelity	1 in $10^7$ to $10^8$	-

### Rate of Synthesis

The rate of DNA synthesis by Pol III is remarkably high, enabling the rapid replication of the entire bacterial chromosome.

Condition	Rate of Synthesis (nucleotides/second)
In vivo (at replication fork)	~1,000[15]
In vitro (purified holoenzyme)	~750[4]

## Conclusion

The discovery of DNA polymerase III was a landmark achievement that fundamentally shifted our understanding of DNA replication. It revealed that this vital cellular process is carried out not by a single enzyme, but by a highly complex and coordinated molecular machine. The foundational experiments that led to its isolation and characterization laid the groundwork for decades of research into the intricate mechanisms of DNA synthesis, repair, and genome stability. The detailed knowledge of the Pol III holoenzyme's structure and function continues to inform the development of novel antimicrobial agents that target this essential bacterial process.[19]

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